2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile
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Overview
Description
2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile is a chemical compound with the molecular formula C9H6N2O2S2. It is characterized by the presence of a dioxidobenzo[d]isothiazolyl group attached to a thioacetonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile typically involves the reaction of 1,1-dioxidobenzo[d]isothiazole with a suitable thioacetonitrile precursor. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent, such as dimethylformamide or acetonitrile, at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale synthesis of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether or tetrahydrofuran at low temperatures.
Substitution: Ammonia, alcohols, or amines; reactions are conducted in the presence of a base, such as sodium hydroxide, in an appropriate solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Amides, esters, other derivatives
Scientific Research Applications
2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antioxidant, and anti-inflammatory agent.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of cyclooxygenase-1 (COX-1) enzyme, leading to anti-inflammatory effects. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-Dioxidobenzo[d]isothiazol-2-yl)acetonitrile
- 2-(1,1-Dioxidobenzo[d]isothiazol-3-yl)acetate
- 2-(1,1-Dioxidobenzo[d]isothiazol-2-yl)thioacetate
Uniqueness
2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits higher binding affinity to certain molecular targets, making it a more potent inhibitor in biochemical assays .
Properties
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S2/c10-5-6-14-9-7-3-1-2-4-8(7)15(12,13)11-9/h1-4H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHASPMMPFSXRFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)SCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513981 |
Source
|
Record name | [(1,1-Dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)sulfanyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80357-08-0 |
Source
|
Record name | [(1,1-Dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)sulfanyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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